molecular formula C10H13F B1614809 Benzene, 1-butyl-4-fluoro- CAS No. 20651-65-4

Benzene, 1-butyl-4-fluoro-

Cat. No. B1614809
CAS RN: 20651-65-4
M. Wt: 152.21 g/mol
InChI Key: MQISNDAUWVHJML-UHFFFAOYSA-N
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Description

“Benzene, 1-butyl-4-fluoro-” is a chemical compound with the formula C10H13F . It has a molecular weight of 152.2086 . The IUPAC Standard InChI is InChI=1S/C10H13F/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 .


Synthesis Analysis

While specific synthesis methods for “Benzene, 1-butyl-4-fluoro-” were not found in the search results, general methods for synthesizing benzene derivatives involve electrophilic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-butyl-4-fluoro-” can be viewed as a 2D Mol file or as a computed 3D SD file . The structure consists of a benzene ring with a butyl group and a fluorine atom attached .


Physical And Chemical Properties Analysis

“Benzene, 1-butyl-4-fluoro-” has a molecular weight of 152.2086 . Further physical and chemical properties were not found in the search results.

Safety And Hazards

Safety data for “Benzene, 1-butyl-4-fluoro-” suggests avoiding contact with skin and eyes, avoiding breathing mist, gas or vapors, and using personal protective equipment . In case of accidental release, it is advised to avoid dust formation, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-butyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQISNDAUWVHJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174691
Record name Benzene, 1-butyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-butyl-4-fluoro-

CAS RN

20651-65-4
Record name Benzene, 1-butyl-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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